molecular formula C21H12ClF3N2O3S B3037350 3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide CAS No. 477866-92-5

3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide

Cat. No. B3037350
CAS RN: 477866-92-5
M. Wt: 464.8 g/mol
InChI Key: UJWJGANJGFHDIM-UHFFFAOYSA-N
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Description

“3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide” is a chemical compound with the molecular formula C21H12ClF3N2O3S . It has an average mass of 464.845 Da and a mono-isotopic mass of 464.020935 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a cyano group, a trifluoromethyl group, a sulfonyl group, and a carboxamide group .

Scientific Research Applications

Synthesis and Application in Dye Production

  • A study focused on synthesizing new cyan dye-forming couplers containing sulfone groups. These compounds, including variations similar to the one , show potential in dye production and photographic performance (Qiao Yong-mei, 2011).

Antitumor Activity

  • A derivative of the compound showed significant antitumor activity, particularly against A549 and BGC-823 cancer cell lines (X. Ji et al., 2018).

Synthesis and Anticancer Evaluation

  • In the development of anticancer agents, derivatives of 1,4‐Naphthoquinone containing a phenylaminosulfanyl moiety, similar to the compound , displayed potent cytotoxic activity against various human cancer cell lines (P. Ravichandiran et al., 2019).

Design and Synthesis for Antimicrobial Activity

  • Research has been conducted on synthesizing new compounds with biologically active segments, including sulfonamido groups similar to the target compound, demonstrating high antibacterial and antifungal activities (Z. Fadel & A. Al-Azzawi, 2021).

Applications in Photosensitized Oxidation

  • The compound was studied in the context of photosensitized oxidation processes, contributing to the understanding of chemical reactions involving sulfoxides (E. Baciocchi et al., 2008).

Synthesis and Antimicrobial Evaluation of Isoxazole-Based Heterocycles

  • Researchers have utilized similar compounds for synthesizing a variety of heterocycles, demonstrating promising antibacterial and antifungal activities (E. Darwish et al., 2014).

Polyimide Film Properties

  • The compound's derivatives were used in the synthesis of polyamic acids for polyimide films, exploring their thermal, mechanical, and optical properties (Hara Jeon et al., 2022).

properties

IUPAC Name

3-chloro-N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N2O3S/c22-16-5-1-3-13(9-16)20(28)27-17-7-8-19(14(10-17)12-26)31(29,30)18-6-2-4-15(11-18)21(23,24)25/h1-11H,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWJGANJGFHDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide
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